molecular formula C16H15N3O3 B8223100 3-(1-Oxo-4-(prop-2-yn-1-ylamino)isoindolin-2-yl)piperidine-2,6-dione

3-(1-Oxo-4-(prop-2-yn-1-ylamino)isoindolin-2-yl)piperidine-2,6-dione

Cat. No.: B8223100
M. Wt: 297.31 g/mol
InChI Key: PVLSYQSZXHZTPB-UHFFFAOYSA-N
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Description

3-(1-Oxo-4-(prop-2-yn-1-ylamino)isoindolin-2-yl)piperidine-2,6-dione is a complex organic compound with the molecular formula C16H15N3O3. It is known for its unique structure, which includes a piperidine-2,6-dione core and an isoindolin-2-yl group substituted with a prop-2-yn-1-ylamino moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Oxo-4-(prop-2-yn-1-ylamino)isoindolin-2-yl)piperidine-2,6-dione typically involves multiple steps. One common method starts with the preparation of the isoindolin-2-yl intermediate, which is then reacted with piperidine-2,6-dione under specific conditions to form the final product. The reaction conditions often include the use of anhydrous solvents, controlled temperatures, and specific catalysts to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), is also common to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

3-(1-Oxo-4-(prop-2-yn-1-ylamino)isoindolin-2-yl)piperidine-2,6-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, reduction may produce alcohols or amines, and substitution reactions may result in various substituted derivatives .

Scientific Research Applications

3-(1-Oxo-4-(prop-2-yn-1-ylamino)isoindolin-2-yl)piperidine-2,6-dione has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs and treatment strategies.

    Industry: Utilized in the production of specialty chemicals, pharmaceuticals, and other high-value products.

Mechanism of Action

The mechanism of action of 3-(1-Oxo-4-(prop-2-yn-1-ylamino)isoindolin-2-yl)piperidine-2,6-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease processes or activate receptors that trigger beneficial cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1-Oxo-4-(prop-2-yn-1-ylamino)isoindolin-2-yl)piperidine-2,6-dione stands out due to its unique structural features and the presence of the prop-2-yn-1-ylamino group, which may confer distinct biological activities and chemical reactivity compared to its analogs .

Properties

IUPAC Name

3-[3-oxo-7-(prop-2-ynylamino)-1H-isoindol-2-yl]piperidine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O3/c1-2-8-17-12-5-3-4-10-11(12)9-19(16(10)22)13-6-7-14(20)18-15(13)21/h1,3-5,13,17H,6-9H2,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVLSYQSZXHZTPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCNC1=CC=CC2=C1CN(C2=O)C3CCC(=O)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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